Alclofenac Isopropyl Ester
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Overview
Description
Alclofenac Isopropyl Ester: is a chemical compound belonging to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is an ester derivative of alclofenac, which is known for its analgesic and anti-inflammatory properties. The molecular formula of this compound is C14H17ClO3 , and it has a molecular weight of 268.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alclofenac Isopropyl Ester can be synthesized through the esterification of alclofenac with isopropyl alcohol. The reaction typically involves heating alclofenac with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods: In industrial settings, the esterification process can be optimized by using immobilized lipases as biocatalysts. This method offers several advantages, including higher selectivity, milder reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Alclofenac and isopropyl alcohol.
Reduction: Alclofenac alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alclofenac Isopropyl Ester has several applications in scientific research:
Mechanism of Action
Alclofenac Isopropyl Ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
- Diclofenac Isopropyl Ester
- Aceclofenac Isopropyl Ester
- Ibuprofen Isopropyl Ester
Comparison:
- Diclofenac Isopropyl Ester: Similar to Alclofenac Isopropyl Ester in terms of its anti-inflammatory properties but differs in its molecular structure and potency .
- Aceclofenac Isopropyl Ester: Shares a similar mechanism of action but has different pharmacokinetic properties and therapeutic applications .
- Ibuprofen Isopropyl Ester: Another NSAID ester with similar analgesic and anti-inflammatory effects but varies in its chemical structure and specific uses .
This compound stands out due to its specific ester linkage and the unique combination of its parent compound’s properties with the ester functionality, offering distinct advantages in certain therapeutic and industrial applications.
Properties
Molecular Formula |
C14H17ClO3 |
---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
propan-2-yl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
InChI |
InChI=1S/C14H17ClO3/c1-4-7-17-13-6-5-11(8-12(13)15)9-14(16)18-10(2)3/h4-6,8,10H,1,7,9H2,2-3H3 |
InChI Key |
UFLQDRBPLDZPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |
Origin of Product |
United States |
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